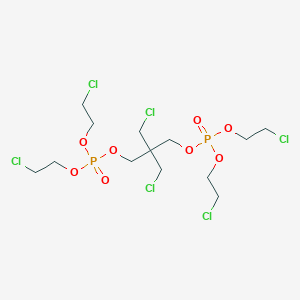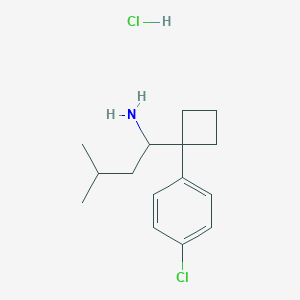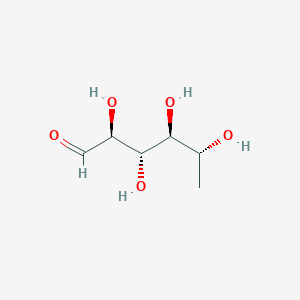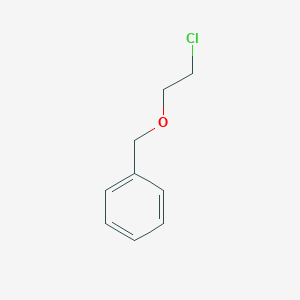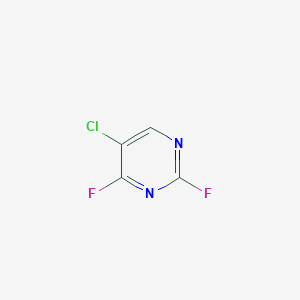
Fenobucarb
Overview
Description
- It appears as a pale yellow or pale red liquid and is insoluble in water.
- Primarily used as an agricultural insecticide, it plays a crucial role in controlling Hemipteran pests on crops such as rice and cotton.
- While effective against pests, it is moderately toxic to humans .
Fenobucarb: is a carbamate insecticide, widely recognized by its alternate name, .
Mechanism of Action
Target of Action
Fenobucarb, also known as BPMC, is a carbamate insecticide . The primary target of this compound is the enzyme Acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound acts as an inhibitor of AChE . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of AChE, this compound causes an excessive accumulation of acetylcholine at the synapse, leading to muscle spasm and paralysis in insects .
Biochemical Pathways
The degradation pathway of this compound is partially elucidated, with only the carbamate linkage hydrolysis products, 2-sec-butylphenol and methylcarbamic acid, being reported . The compound 2-sec-butylphenol is further completely metabolized .
Pharmacokinetics
This compound is a pale yellow or pale red liquid that is insoluble in water . This property affects its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in the paralysis and eventual death of insects. This is due to the accumulation of acetylcholine caused by the inhibition of AChE .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the widespread use of this compound for agricultural purposes can lead to its residues in surface and ground water resources . Over the last two decades, the amount used, the residual, and the potential hazards connected with this compound have all decreased dramatically . This suggests that changes in environmental regulations and practices can significantly influence the action and impact of this compound .
Biochemical Analysis
Biochemical Properties
Fenobucarb interacts with various enzymes and proteins. A novel carboxylesterase, CE_Ubrb, identified by metagenomic analysis, was shown to carry out the hydrolysis of this compound . This interaction involves the enzymatic hydrolysis of the carbamate ester or amide linkage .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce developmental toxicity in zebrafish, causing reduced motility in larvae . It also leads to spinal cord neutrophil infiltration, increased ROS production, caspase 3 and 9 activation, central nerve and peripheral motor neuron damage, axon and myelin degeneration .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It competitively inhibits acetylcholinesterase (AChE), leading to muscle spasm and paralysis in insects, fish, and mammals . This inhibition disrupts normal signal transduction at the neuromuscular junction by rapid hydrolysis of the acetylcholine released into the synaptic cleft .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in a study on zebrafish embryos, this compound induced developmental toxicity with reduced motility in larval zebrafish . The spinal cord neutrophil infiltration, increased ROS production, caspase 3 and 9 activation, central nerve and peripheral motor neuron damage, axon and myelin degeneration were observed in zebrafish treated with this compound generally in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish embryos, this compound induced developmental toxicity with reduced motility in larval zebrafish . The spinal cord neutrophil infiltration, increased ROS production, caspase 3 and 9 activation, central nerve and peripheral motor neuron damage, axon and myelin degeneration were observed in zebrafish treated with this compound generally in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. Microbes, specifically bacteria, have adapted to the presence of these compounds by evolving degradation pathways . These pathways involve the enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism and nitrogen assimilation .
Transport and Distribution
It is known that this compound is applied for pest control to rice paddy soils where the irrigation water is used, increasing hazard to the aquatic environment .
Subcellular Localization
It is known that this compound is applied for pest control to rice paddy soils where the irrigation water is used, increasing hazard to the aquatic environment .
Preparation Methods
- The synthetic routes for Fenobucarb are not extensively documented, but it is typically produced through chemical synthesis.
- Industrial production methods involve the reaction of appropriate starting materials under controlled conditions.
- Unfortunately, specific details regarding the reaction conditions are not readily available in the literature.
Chemical Reactions Analysis
- Common reagents used in these reactions are not explicitly specified, but typical carbamate reactions involve nucleophilic attack on the carbonyl carbon.
- Major products formed depend on the specific reaction conditions and the substituents present in the molecule.
Fenobucarb: may undergo various chemical reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: serves as an effective insecticide, particularly against rice pests like the rice leafhopper and brown planthopper.
Biology: Its impact on non-target organisms and ecosystems is an area of research.
Medicine: Limited information exists on its medical applications.
Industry: Used in agriculture, it contributes to pest management and crop protection.
Comparison with Similar Compounds
- Similar compounds include other carbamates like carbaryl , aldicarb , and propoxur .
Fenobucarb: belongs to the carbamate class of insecticides.
Properties
IUPAC Name |
(2-butan-2-ylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRFUJHNVNOBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058077 | |
| Record name | Fenobucarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3766-81-2 | |
| Record name | Fenobucarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenobucarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(1-methylpropyl)-, 1-(N-methylcarbamate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenobucarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sec-butylphenyl methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOBUCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MS2P7M0CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




